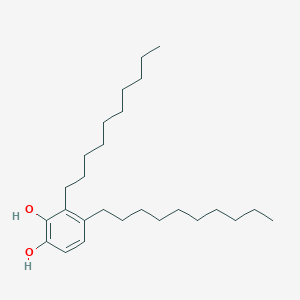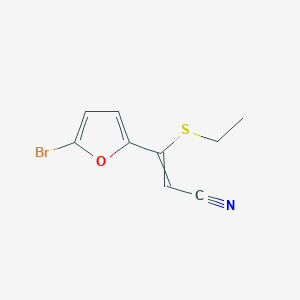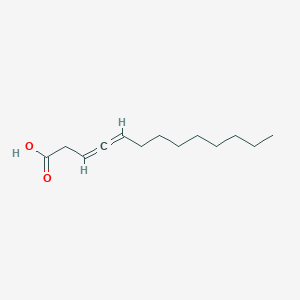
3,4-Didecylbenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Didecylbenzene-1,2-diol: is an organic compound belonging to the class of dihydroxybenzenes, specifically a derivative of catechol. This compound features two hydroxyl groups attached to a benzene ring at the 1 and 2 positions, with two decyl (C10H21) chains attached at the 3 and 4 positions. This structure imparts unique physical and chemical properties, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Alkylation of Catechol: : One common method involves the alkylation of catechol (benzene-1,2-diol) with decyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
C6H4(OH)2+2C10H21Br→C6H2(OH)2(C10H21)2+2KBr
-
Friedel-Crafts Alkylation: : Another method involves Friedel-Crafts alkylation, where catechol is reacted with decyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
C6H4(OH)2+2C10H21Cl→C6H2(OH)2(C10H21)2+2HCl
Industrial Production Methods
Industrial production of 3,4-Didecylbenzene-1,2-diol typically follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The hydroxyl groups in 3,4-Didecylbenzene-1,2-diol can undergo oxidation to form quinones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
C6H2(OH)2(C10H21)2+[O]→C6H2(O)2(C10H21)2
-
Reduction: : The compound can be reduced to form the corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).
C6H2(O)2(C10H21)2+H2→C6H2(OH)2(C10H21)2
-
Substitution: : The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters. For example, reaction with alkyl halides in the presence of a base can yield ethers.
C6H2(OH)2(C10H21)2+2R-X→C6H2(OR)2(C10H21)2+2HX
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides (R-X), bases (K2CO3, NaOH)
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Ethers, esters
Aplicaciones Científicas De Investigación
Chemistry
3,4-Didecylbenzene-1,2-diol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure allows for the creation of materials with specific properties, such as hydrophobicity and thermal stability.
Biology
In biological research, this compound is studied for its potential antioxidant properties due to the presence of hydroxyl groups. It may also serve as a model compound for studying the behavior of similar natural products.
Medicine
Research into the medicinal applications of this compound is ongoing. Its antioxidant properties suggest potential use in preventing oxidative stress-related diseases. Additionally, its derivatives are being explored for antimicrobial and anticancer activities.
Industry
In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants and lubricants. Its hydrophobic alkyl chains and hydrophilic hydroxyl groups make it suitable for use in emulsifiers and stabilizers.
Mecanismo De Acción
The mechanism by which 3,4-Didecylbenzene-1,2-diol exerts its effects is primarily through its hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. The compound can interact with various molecular targets, including enzymes and cellular membranes, to modulate oxidative stress pathways.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): The parent compound with no alkyl substitutions.
Resorcinol (benzene-1,3-diol): A structural isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (benzene-1,4-diol): Another structural isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness
3,4-Didecylbenzene-1,2-diol is unique due to the presence of long alkyl chains, which impart distinct physical properties such as increased hydrophobicity and altered solubility. These properties differentiate it from its simpler analogs like catechol, resorcinol, and hydroquinone, making it suitable for specialized applications in materials science and industrial chemistry.
Propiedades
Número CAS |
108935-76-8 |
|---|---|
Fórmula molecular |
C26H46O2 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
3,4-didecylbenzene-1,2-diol |
InChI |
InChI=1S/C26H46O2/c1-3-5-7-9-11-13-15-17-19-23-21-22-25(27)26(28)24(23)20-18-16-14-12-10-8-6-4-2/h21-22,27-28H,3-20H2,1-2H3 |
Clave InChI |
MEJMEMPXBMKIJH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=C(C(=C(C=C1)O)O)CCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Butyl-11H-benzo[a]carbazole](/img/structure/B14316902.png)

![1-[Dimethyl(prop-2-en-1-yl)silyl]propan-2-ol](/img/structure/B14316913.png)



![2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-[bis(methylthio)methylene]-](/img/structure/B14316929.png)
![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)




![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)
